Aceglutamide

説明

The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Acetyl Glutamine

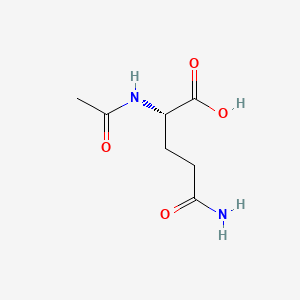

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamido-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMRODHGGIIXDV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Record name | aceglutamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceglutamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048959 | |

| Record name | N2-Acetyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

604.00 to 605.00 °C. @ 760.00 mm Hg | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2490-97-3, 35305-74-9 | |

| Record name | Aceglutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2490-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceglutamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceglutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceglutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamine, N2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N2-Acetyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEGLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J18G9G97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | N-Acetylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Aceglutamide in Neurotransmitter Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aceglutamide, an acetylated derivative of L-glutamine, serves as a stable and potent prodrug to glutamine, facilitating its transport across the blood-brain barrier. Within the central nervous system, glutamine is a critical precursor for the synthesis of the principal excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This guide provides a comprehensive overview of the biochemical pathways, quantitative effects, and experimental methodologies relevant to the role of this compound in neurotransmitter synthesis. The information presented herein is intended to support further research and development of therapeutic strategies targeting the glutamatergic and GABAergic systems.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Glutamate and GABA are the key players in maintaining this equilibrium. Disruptions in the synthesis and cycling of these neurotransmitters are implicated in a range of neurological and psychiatric disorders. This compound, by augmenting the brain's supply of glutamine, offers a pharmacological approach to modulate these critical pathways. This document details the mechanism of action of this compound and provides the technical information required for its preclinical and clinical investigation.

Mechanism of Action: From this compound to Neurotransmitters

The primary mechanism of this compound is to serve as a highly bioavailable source of glutamine for the brain.[1] Once administered, this compound crosses the blood-brain barrier, where it is hydrolyzed to release glutamine. This glutamine then enters the glutamate-GABA-glutamine cycle, a metabolic pathway that shuttles metabolites between neurons and astrocytes.

Signaling Pathway of this compound in Neurotransmitter Synthesis

Quantitative Data: Pharmacokinetics and Neurotransmitter Levels

A key study by Yan et al. (2020) provides valuable quantitative data on the pharmacokinetics of this compound (N-acetyl-L-glutamine, NAG) and its metabolites, glutamate and GABA, in rat blood and brain following intravenous administration.[2][3][4]

Table 1: Pharmacokinetic Parameters of this compound (NAG) in Rat Blood and Brain Dialysate

| Dosage Group | Cmax (ng/mL) - Blood | Tmax (min) - Blood | AUC (ng/min/mL) - Blood | T1/2 (min) - Blood | Cmax (ng/mL) - Brain | Tmax (min) - Brain | AUC (ng/min/mL) - Brain | T1/2 (min) - Brain |

| NAG-L (75 mg/kg) | 18500 ± 4500 | 5.0 ± 0.0 | 458000 ± 98000 | 25.8 ± 3.4 | 1080 ± 260 | 20.0 ± 0.0 | 108000 ± 22000 | 45.1 ± 6.2 |

| NAG-M (150 mg/kg) | 41300 ± 8700 | 5.0 ± 0.0 | 1140000 ± 240000 | 28.9 ± 4.1 | 2450 ± 560 | 20.0 ± 0.0 | 268000 ± 54000 | 48.7 ± 5.8 |

| NAG-H (300 mg/kg) | 78600 ± 15400 | 5.0 ± 0.0 | 2250000 ± 450000 | 30.1 ± 3.9 | 4870 ± 980 | 20.0 ± 0.0 | 543000 ± 112000 | 52.3 ± 6.5 |

Data presented as mean ± S.D. (n=6). Data extracted from Yan et al. (2020).[2][3][4]

Table 2: Pharmacokinetic Parameters of Glutamate (Glu) in Rat Blood and Brain Dialysate after NAG Administration

| Dosage Group | Cmax (ng/mL) - Blood | Tmax (min) - Blood | AUC (ng/min/mL) - Blood | T1/2 (min) - Blood | Cmax (ng/mL) - Brain | Tmax (min) - Brain | AUC (ng/min/mL) - Brain | T1/2 (min) - Brain |

| NAG-L (75 mg/kg) | 2890 ± 560 | 20.0 ± 0.0 | 124000 ± 25000 | 40.2 ± 5.1 | 320 ± 65 | 40.0 ± 0.0 | 13700 ± 2800 | 48.9 ± 6.3 |

| NAG-M (150 mg/kg) | 5430 ± 1100 | 20.0 ± 0.0 | 256000 ± 52000 | 42.1 ± 4.8 | 1580 ± 320 | 40.0 ± 0.0 | 151000 ± 31000 | 55.4 ± 7.1 |

| NAG-H (300 mg/kg) | 8760 ± 1700 | 20.0 ± 0.0 | 458000 ± 93000 | 45.3 ± 5.5 | 1900 ± 380 | 60.0 ± 0.0 | 99300 ± 20000 | 60.1 ± 8.2 |

Data presented as mean ± S.D. (n=6). Data extracted from Yan et al. (2020).[2][3][4]

Table 3: Pharmacokinetic Parameters of GABA in Rat Blood and Brain Dialysate after NAG Administration

| Dosage Group | Cmax (ng/mL) - Blood | Tmax (min) - Blood | AUC (ng/min/mL) - Blood | T1/2 (min) - Blood | Cmax (ng/mL) - Brain | Tmax (min) - Brain | AUC (ng/min/mL) - Brain | T1/2 (min) - Brain |

| NAG-L (75 mg/kg) | 180 ± 35 | 40.0 ± 0.0 | 9800 ± 2000 | 50.1 ± 6.8 | 380 ± 75 | 60.0 ± 0.0 | 20800 ± 4200 | 62.3 ± 8.5 |

| NAG-M (150 mg/kg) | 320 ± 65 | 40.0 ± 0.0 | 18700 ± 3800 | 53.4 ± 7.2 | 750 ± 150 | 60.0 ± 0.0 | 43900 ± 8900 | 68.7 ± 9.1 |

| NAG-H (300 mg/kg) | 560 ± 110 | 60.0 ± 0.0 | 34500 ± 7000 | 58.7 ± 7.9 | 880 ± 180 | 80.0 ± 0.0 | 54300 ± 11000 | 75.4 ± 9.8 |

Data presented as mean ± S.D. (n=6). Data extracted from Yan et al. (2020).[2][3][4]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Sampling

This protocol describes the collection of extracellular fluid from the brain of freely moving rats to measure neurotransmitter levels.[5][6][7][8][9][10][11][12]

Experimental Workflow for In Vivo Microdialysis

Methodology:

-

Animal Preparation: Anesthetize the rat (e.g., with urethane, 1 g/kg, i.p.) and place it in a stereotaxic frame.[12]

-

Surgical Implantation: Drill a small hole in the skull at the desired coordinates for the brain region of interest (e.g., hippocampus: AP -4.8 mm, ML ±5.0 mm, DV -3.0 mm from bregma).[12] Implant a guide cannula.

-

Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.5 µL/min).[12]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, which may be refrigerated.[12]

-

Drug Administration: Administer this compound (e.g., intravenously via the tail vein) at the desired doses.[12]

-

Sample Analysis: Analyze the collected dialysates for glutamate and GABA concentrations using HPLC or LC-MS/MS.

Quantification of Neurotransmitters by HPLC

This protocol outlines a common method for the quantification of glutamate and GABA in brain tissue homogenates or microdialysates.[5][6][13][14][15]

Methodology:

-

Sample Preparation:

-

Tissue: Homogenize brain tissue in a suitable buffer (e.g., 85% methanol solution) and centrifuge to obtain the supernatant.[6]

-

Dialysate: Use collected microdialysate samples directly or after minimal dilution.

-

-

Derivatization: React the amino acids in the sample with a fluorescent tagging agent, such as o-phthalaldehyde (OPA), to enable fluorescence detection.[13][14]

-

Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column. Use an isocratic mobile phase (e.g., a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile) to separate the derivatized glutamate and GABA.[5][6][13][14]

-

Detection: Use a fluorescence detector to measure the concentration of the derivatized neurotransmitters as they elute from the column.[6][13]

-

Quantification: Determine the concentration of glutamate and GABA in the samples by comparing their peak areas to those of known standards.

Enzyme Activity Assays

This assay measures the conversion of L-glutamine to L-glutamate.[8][16][17]

Methodology:

-

Tissue Preparation: Homogenize brain tissue in an appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, L-[3H]glutamine (as a tracer), and other necessary co-factors in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., ice-cold ethanol).

-

Separation and Quantification: Separate the radiolabeled glutamate from the glutamine using techniques like ion-exchange chromatography. Measure the radioactivity of the glutamate fraction to determine the enzyme activity.

This assay measures the conversion of glutamate to GABA.[7][9][14][18]

Methodology:

-

Tissue Preparation: Prepare a supernatant from brain tissue homogenate.

-

Reaction Mixture: Combine the tissue supernatant with a reaction buffer containing L-glutamate and the cofactor pyridoxal 5'-phosphate.

-

Incubation: Incubate the mixture at 37°C.

-

Measurement of Product: The activity of GAD can be determined by measuring the production of GABA (e.g., by HPLC) or the release of CO2 (e.g., using a manometric method or by trapping radiolabeled CO2 if [14C]glutamate is used as a substrate). A colorimetric method based on the pH change during the reaction can also be employed.[14]

Regulation of Key Enzymes

While this compound's primary role is to supply the precursor glutamine, the subsequent synthesis of glutamate and GABA is regulated by the key enzymes glutaminase and glutamate decarboxylase (GAD). There is currently no direct evidence to suggest that this compound itself regulates the expression or activity of these enzymes. Instead, the increased availability of glutamine likely influences the glutamate-GABA-glutamine cycle, which is subject to complex regulatory mechanisms. For instance, glutamine levels can influence the activity of glutamine synthetase through a post-transcriptional control mechanism.

Conclusion

This compound serves as an effective precursor for the synthesis of the key neurotransmitters glutamate and GABA in the brain. Its ability to cross the blood-brain barrier and provide a sustained source of glutamine makes it a valuable tool for modulating excitatory and inhibitory neurotransmission. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in neurological and psychiatric disorders characterized by an imbalance in glutamatergic and GABAergic signaling. Future research should focus on elucidating the long-term effects of this compound administration on the expression and regulation of key enzymes in the glutamate-GABA-glutamine cycle.

References

- 1. Glutamine Supplementation Preserves Glutamatergic Neuronal Activity in the Infralimbic Cortex, Which Delays the Onset of Mild Cognitive Impairment in 3×Tg-AD Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulatory properties of brain glutamate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Aceglutamide's Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceglutamide, an acetylated derivative of L-glutamine, is recognized for its neuroprotective and cognitive-enhancing properties. Its primary mechanism of action involves serving as a prodrug to glutamine, a critical precursor for the synthesis of the neurotransmitters glutamate and GABA.[1][2][3] This role positions this compound as a potential modulator of synaptic plasticity, the fundamental cellular process underlying learning and memory. This technical guide provides an in-depth examination of the putative mechanisms by which this compound may influence synaptic plasticity, including its role in glutamatergic neurotransmission, the modulation of key signaling pathways, and its potential impact on the structural and functional adaptability of synapses. Detailed experimental protocols are provided to facilitate further research into the quantitative effects of this compound on synaptic function.

Introduction: The Role of Glutamine in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is heavily dependent on the precise regulation of neurotransmitter systems.[4] The glutamatergic system, in particular, is central to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[4][5] Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates postsynaptic receptors such as AMPA and NMDA receptors, initiating signaling cascades that lead to lasting changes in synaptic strength.[6]

The synthesis of glutamate in neurons is intricately linked to the glutamate-glutamine cycle, a metabolic partnership between neurons and glial cells.[1][3][5] Astrocytes uptake glutamate from the synaptic cleft, convert it to glutamine, and release it. Neurons then take up this glutamine to replenish their own glutamate pools.[2] this compound, by providing an exogenous source of glutamine, is hypothesized to support this cycle, thereby ensuring a sustained supply of glutamate for synaptic transmission and plasticity.[1][3]

Putative Mechanisms of this compound in Modulating Synaptic Plasticity

While direct quantitative data on the effects of this compound on synaptic plasticity are limited in publicly available literature, its known pharmacological actions suggest several mechanisms through which it could exert a significant influence.

Enhancement of Glutamatergic Neurotransmission

By increasing the availability of glutamine, this compound may enhance the presynaptic release of glutamate.[7] This could potentially lower the threshold for the induction of LTP, a form of synaptic plasticity characterized by a persistent increase in synaptic strength.[8]

Experimental Protocol: Glutamate Release Assay

A fluorometric or colorimetric assay can be used to measure glutamate release from primary neuronal cultures or synaptosomes treated with this compound.

-

Materials:

-

Procedure:

-

Culture primary neurons or prepare synaptosomes from a relevant brain region (e.g., hippocampus).

-

Pre-incubate the cells/synaptosomes with varying concentrations of this compound for a specified duration.

-

Stimulate glutamate release by depolarization with a high potassium buffer.

-

Collect the extracellular medium.

-

Measure the glutamate concentration in the medium using a glutamate assay kit according to the manufacturer's instructions.

-

Normalize glutamate release to the total protein content of the cells/synaptosomes.

-

Modulation of Postsynaptic Receptors

The increased availability of glutamate resulting from this compound metabolism could lead to enhanced activation of postsynaptic NMDA and AMPA receptors, which are critical for the induction and expression of LTP.[9][11]

Experimental Protocol: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

-

Materials:

-

Rodent (rat or mouse).

-

Artificial cerebrospinal fluid (aCSF).

-

Vibratome or tissue chopper.

-

Electrophysiology rig with perfusion system, amplifier, and data acquisition software.

-

Stimulating and recording electrodes.

-

This compound.

-

-

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain.[12]

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply this compound at the desired concentration to the perfusion bath.

-

After a period of drug application, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[13][14]

-

Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

-

Analyze the fEPSP slope as a measure of synaptic strength.

-

Influence on Dendritic Spine Morphology

Dendritic spines are small, mushroom-shaped protrusions on dendrites that are the primary sites of excitatory synapses. Changes in their density and morphology are closely linked to synaptic plasticity.[15][16] The signaling pathways activated by enhanced glutamatergic activity can promote spine growth and stabilization.

Experimental Protocol: Quantitative Analysis of Dendritic Spine Density and Morphology

This protocol outlines a method for imaging and quantifying dendritic spines in cultured neurons.

-

Materials:

-

Primary hippocampal or cortical neuron cultures.

-

Fluorescent dye (e.g., DiI) or transfection with a fluorescent protein (e.g., GFP, YFP).[15]

-

This compound.

-

Confocal microscope.

-

Image analysis software (e.g., ImageJ, Imaris).

-

-

Procedure:

-

Culture primary neurons on coverslips.

-

Label a subset of neurons with a fluorescent marker.

-

Treat the cultures with different concentrations of this compound for a defined period.

-

Fix the cells.

-

Acquire high-resolution z-stack images of dendritic segments using a confocal microscope.

-

Use image analysis software to reconstruct the dendrites in 3D and quantify spine density (number of spines per unit length of dendrite) and morphology (e.g., head diameter, length).[15][16]

-

Activation of Neurotrophic Signaling Pathways

Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of synaptic plasticity, promoting neuronal survival, growth, and synaptic strengthening.[10][17] Glutamate signaling can stimulate the synthesis and release of BDNF.[7] this compound, by bolstering glutamate availability, may indirectly enhance BDNF signaling.

Experimental Protocol: Western Blot Analysis of BDNF Expression

This protocol allows for the quantification of BDNF protein levels in neuronal cultures or brain tissue.

-

Materials:

-

Neuronal cell lysates or brain tissue homogenates from this compound-treated and control animals/cultures.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and nitrocellulose or PVDF membranes.

-

Primary antibodies against BDNF and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

-

-

Procedure:

-

Prepare protein lysates from samples.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize BDNF levels to the loading control.[12][18]

-

Modulation of CREB Phosphorylation

The transcription factor cAMP response element-binding protein (CREB) is a critical downstream effector of many signaling pathways involved in synaptic plasticity and memory formation.[19][20] Its activation through phosphorylation is essential for the long-term changes in gene expression that underlie late-phase LTP. Both glutamatergic and BDNF signaling can lead to CREB phosphorylation.

Experimental Protocol: Western Blot for Phosphorylated CREB (pCREB)

This protocol is similar to the one for BDNF but uses an antibody specific to the phosphorylated, active form of CREB.

-

Materials:

-

Same as for BDNF Western Blot, but with a primary antibody specific for pCREB (e.g., phospho-CREB Ser133) and an antibody for total CREB for normalization.

-

-

Procedure:

-

Follow the Western Blot protocol as described for BDNF.

-

Probe one membrane with the pCREB antibody and another with the total CREB antibody, or strip and re-probe the same membrane.

-

Calculate the ratio of pCREB to total CREB to determine the level of CREB activation.[19]

-

Data Presentation: Expected Outcomes

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| This compound Conc. | n (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-LTP (% of baseline) |

| Vehicle Control | 10 | 0.5 ± 0.05 | 150 ± 10% |

| 10 µM | 10 | 0.5 ± 0.06 | (Expected Increase) |

| 50 µM | 10 | 0.49 ± 0.04 | (Expected Increase) |

| 100 µM | 10 | 0.51 ± 0.05 | (Expected Increase) |

Table 2: Effect of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons

| This compound Conc. | n (neurons) | Dendritic Spine Density (spines/10 µm) |

| Vehicle Control | 20 | 8.5 ± 0.7 |

| 10 µM | 20 | (Expected Increase) |

| 50 µM | 20 | (Expected Increase) |

| 100 µM | 20 | (Expected Increase) |

Table 3: Effect of this compound on BDNF Expression and CREB Phosphorylation

| This compound Conc. | n (replicates) | Relative BDNF Expression (normalized to control) | pCREB / Total CREB Ratio (normalized to control) |

| Vehicle Control | 5 | 1.0 | 1.0 |

| 10 µM | 5 | (Expected Increase) | (Expected Increase) |

| 50 µM | 5 | (Expected Increase) | (Expected Increase) |

| 100 µM | 5 | (Expected Increase) | (Expected Increase) |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Conclusion

This compound's role as a glutamine prodrug provides a strong theoretical basis for its potential to modulate synaptic plasticity. By supporting the glutamate-glutamine cycle, it may enhance glutamatergic neurotransmission, facilitate the induction of LTP, promote structural synaptic changes, and activate key signaling pathways involved in learning and memory. The experimental protocols detailed in this guide offer a framework for rigorously testing these hypotheses and quantifying the effects of this compound on synaptic function. Further research in this area is warranted to fully elucidate the therapeutic potential of this compound for cognitive disorders characterized by synaptic dysfunction.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A local glutamate-glutamine cycle sustains synaptic excitatory transmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological synaptic activity and recognition memory require astroglial glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of the interaction between NMDA and AMPA receptors in glutamatergic synapses based on mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cooperation between BDNF and glutamate in the regulation of synaptic transmission and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of BDNF on Neural Plasticity in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. funjournal.org [funjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dendritic Spines Lost during Glutamate Receptor Activation Reemerge at Original Sites of Synaptic Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BDNF signaling in the formation, maturation and plasticity of glutamatergic and GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Aceglutamide for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceglutamide, an acetylated derivative of L-glutamine, is a nootropic agent with purported cognitive-enhancing and neuroprotective properties. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its core mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The guide summarizes the current understanding of this compound's role as a glutamine prodrug, its influence on neurotransmitter systems, and its engagement in neuroprotective signaling pathways. While direct quantitative data on cognitive enhancement from dedicated preclinical studies are limited in publicly available literature, this guide presents detailed experimental protocols for relevant behavioral assays and summarizes available pharmacokinetic and neuroprotective data.

Introduction

This compound has been investigated for its potential therapeutic applications in cognitive disorders and neurodegenerative diseases. Its structural modification from L-glutamine is believed to enhance its stability and bioavailability, allowing for more efficient delivery of glutamine to the central nervous system. This guide synthesizes the existing preclinical data to provide a clear understanding of its pharmacological profile.

Mechanism of Action

The primary mechanism of action of this compound is centered on its role as a prodrug to L-glutamine. Upon administration, this compound is hydrolyzed, increasing the bioavailability of glutamine in the brain. Glutamine is a critical precursor for the synthesis of two major neurotransmitters:

-

Glutamate: The primary excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.

-

Gamma-Aminobutyric Acid (GABA): The primary inhibitory neurotransmitter, crucial for regulating neuronal excitability and maintaining a balanced neuronal environment.

By supplying glutamine, this compound indirectly modulates both excitatory and inhibitory neurotransmission, which is fundamental to its potential cognitive-enhancing effects.

Neurotransmitter Modulation

The increased availability of glutamine in the brain facilitates the glutamate-glutamine cycle, a key process for maintaining an adequate supply of glutamate for neurotransmission and for clearing glutamate from the synapse to prevent excitotoxicity. This cycle is crucial for healthy synaptic function and plasticity.

Neuroprotective Pathways

Beyond its role in neurotransmitter synthesis, this compound exhibits neuroprotective effects through several mechanisms:

-

Anti-Apoptotic Signaling: Research has shown that this compound can activate the Akt/Bcl-2 signaling pathway, which promotes cell survival, and inhibit the pro-apoptotic factor TRAF1.[1][2] This action helps to protect neurons from apoptotic cell death, particularly in the context of ischemic injury.[1][2]

-

Cellular Energy Metabolism: Glutamine is a key substrate for energy production in the brain, supporting the metabolic activity of neurons and glial cells.

-

Ammonia Detoxification: Glutamine plays a role in the detoxification of ammonia in the brain, converting it to the less toxic compound, urea.

-

Anti-inflammatory Effects: Glutamine has been noted to have anti-inflammatory properties, which may contribute to a healthier brain environment and mitigate neuroinflammation-associated cognitive decline.

Quantitative Data

Preclinical Pharmacokinetics in Rats

The following table summarizes the pharmacokinetic parameters of this compound (N-acetyl-L-glutamine, NAG) in the blood and brain of Sprague-Dawley rats following intravenous administration.[3]

| Dosage | Matrix | Cmax (ng/mL) | T1/2 (h) | AUC (0-t) (ng·h/mL) |

| 75 mg/kg | Blood | 245.3 ± 45.7 | 1.2 ± 0.3 | 489.6 ± 98.2 |

| Brain | 34.3 ± 6.8 | 2.1 ± 0.5 | 97.4 ± 21.5 | |

| 150 mg/kg | Blood | 487.6 ± 89.2 | 1.1 ± 0.2 | 987.4 ± 156.3 |

| Brain | 67.8 ± 12.5 | 1.9 ± 0.4 | 198.7 ± 38.9 | |

| 300 mg/kg | Blood | 956.8 ± 154.3 | 1.0 ± 0.2 | 1954.7 ± 289.1 |

| Brain | 135.4 ± 25.1 | 1.8 ± 0.3 | 395.6 ± 76.4 |

Data presented as mean ± standard deviation.

Preclinical Cognitive Enhancement Data (Hypothetical)

Morris Water Maze (Spatial Learning and Memory)

| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial - Time in Target Quadrant (%) |

| Vehicle Control | 60 ± 5 | 25 ± 4 | 28 ± 3 |

| This compound (low dose) | 58 ± 6 | 20 ± 3 | 35 ± 4 |

| This compound (high dose) | 55 ± 5 | 15 ± 2 | 45 ± 5 |

*p < 0.05, **p < 0.01 compared to vehicle control.

Y-Maze (Spatial Working Memory)

| Treatment Group | Spontaneous Alternation (%) |

| Vehicle Control | 55 ± 4 |

| This compound (low dose) | 65 ± 5* |

| This compound (high dose) | 75 ± 6** |

*p < 0.05, **p < 0.01 compared to vehicle control.

Passive Avoidance Test (Fear-Motivated Learning and Memory)

| Treatment Group | Step-through Latency (s) |

| Vehicle Control | 120 ± 20 |

| This compound (low dose) | 180 ± 25* |

| This compound (high dose) | 240 ± 30** |

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Pharmacokinetic Study in Rats[3]

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: Intravenous injection of this compound at doses of 75, 150, and 300 mg/kg.

-

Sample Collection:

-

Blood: Blood samples were collected from the tail vein at predetermined time points.

-

Brain: Brain microdialysis was performed to collect samples from the hippocampus.

-

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify the concentration of this compound in blood and brain dialysate.

-

Data Analysis: Pharmacokinetic parameters including Cmax, T1/2, and AUC were calculated using appropriate software.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection[1]

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a midline neck incision and expose the common carotid artery.

-

Introduce a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

-

After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

-

-

Drug Administration: Intraperitoneal injection of this compound or vehicle 24 hours after reperfusion, continuing for 14 days.

-

Behavioral Assessment: Assess motor function using standardized behavioral tests (e.g., rotarod, grip strength).

-

Histological Analysis: Perfuse the brains and perform staining (e.g., TTC staining for infarct volume, immunohistochemistry for neuronal markers).

-

Biochemical Analysis: Perform Western blot analysis on brain tissue to measure levels of proteins in the Akt/Bcl-2 and TRAF1 pathways.

Morris Water Maze Protocol (General)

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Acquisition Phase:

-

Place the animal in the water at one of four starting positions.

-

Allow the animal to swim and find the hidden platform.

-

Record the escape latency (time to find the platform).

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

Remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

Y-Maze Protocol (General)

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the animal at the center of the maze.

-

Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

-

Data Analysis: Calculate the percentage of spontaneous alternation (consecutive entries into three different arms).

Passive Avoidance Protocol (General)

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial:

-

Place the animal in the light chamber.

-

When the animal enters the dark chamber, deliver a mild foot shock.

-

-

Retention Trial (24 hours later):

-

Place the animal back in the light chamber.

-

Record the step-through latency (time taken to enter the dark chamber).

-

Signaling Pathways and Experimental Workflows

Conclusion

This compound demonstrates a multi-faceted mechanism of action primarily driven by its function as a glutamine prodrug. Its ability to support both excitatory and inhibitory neurotransmission, coupled with its neuroprotective effects through the activation of pro-survival signaling pathways, provides a strong rationale for its investigation as a cognitive enhancer. The available pharmacokinetic data indicate good brain penetration in preclinical models. While direct quantitative evidence for cognitive enhancement is still needed from dedicated studies, the foundational research strongly supports its potential in this area. This technical guide provides a solid framework for researchers and drug developers to design future studies to further elucidate the cognitive benefits of this compound.

References

- 1. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Aceglutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of aceglutamide (N-acetyl-L-glutamine). The protocol details the N-acetylation of L-glutamine using acetic anhydride in an aqueous solution, followed by purification through crystallization. This method is reported to achieve high yields and purity, making it suitable for research and development purposes. Additionally, this guide outlines the key signaling pathways associated with this compound's mechanism of action and provides a visual representation of the experimental workflow.

Introduction

This compound, the N-acetylated derivative of L-glutamine, is a compound of interest in neuroscience and drug development for its potential nootropic and neuroprotective effects. It serves as a more stable prodrug to L-glutamine, capable of crossing the blood-brain barrier. Once in the central nervous system, it is hydrolyzed to L-glutamine, a precursor to the principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively. This document presents a detailed protocol for the chemical synthesis of this compound for laboratory use, enabling further investigation into its pharmacological properties.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | L-Glutamine | [1] |

| Acetylating Agent | Acetic Anhydride | [1][2] |

| Solvent | Deionized Water | [1] |

| Reaction pH | 7-12 | [1] |

| Reaction Temperature | 5-80 °C | [1] |

| Reaction Time | 1-3 hours | [1] |

| Product Yield | 90-95% | [1] |

| Product Purity | >99% | [1] |

Experimental Protocol

This protocol is based on the method described in patent CN101468955B[1].

Materials:

-

L-Glutamine

-

Deionized Water

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution (6N)

-

Activated Carbon

-

Standard laboratory glassware and equipment (reaction flask, stir plate, pH meter, rotary evaporator, filtration apparatus, etc.)

Procedure:

-

Dissolution: Dissolve L-glutamine in deionized water in a suitable reaction flask. The ratio of L-glutamine to deionized water can be in the range of 1:1 to 1:10 (mass ratio).

-

Acetylation:

-

While stirring the L-glutamine solution, slowly and simultaneously add acetic anhydride and a sodium hydroxide solution.

-

Carefully monitor and maintain the pH of the reaction mixture between 7 and 12.

-

Control the reaction temperature between 5 °C and 80 °C.

-

Allow the reaction to proceed for 1 to 3 hours to ensure complete acylation.

-

-

Acidification and Crystallization:

-

After the acylation is complete, cool the reaction mixture.

-

Slowly add 6N hydrochloric acid dropwise to adjust the pH to 0.5-3.0. This will initiate the precipitation of the crude product.

-

Concentrate the solution under reduced pressure to further promote crystallization.

-

Once a significant amount of crystal has formed, stop the concentration.

-

Continue stirring the slurry while cooling it to 0-10 °C to maximize crystal formation.

-

-

Isolation of Crude Product:

-

Isolate the crude N-acetyl-L-glutamine crystals by centrifugation or vacuum filtration.

-

Dry the crude product.

-

-

Purification:

-

Dissolve the crude product in 3-7 times its mass of deionized water.

-

Add a small amount of activated carbon to the solution for decolorization and stir.

-

Filter the solution to remove the activated carbon.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Isolate the purified N-acetyl-L-glutamine crystals by centrifugation or vacuum filtration.

-

Dry the final product to obtain pure N-acetyl-L-glutamine.

-

Mandatory Visualizations

This compound Synthesis Workflow

Caption: Workflow for the laboratory synthesis of this compound.

This compound Signaling Pathway

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Aceglutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aceglutamide, a prodrug of L-glutamine, is recognized for its enhanced stability and potency as a nootropic and psychostimulant agent.[1] Its primary mechanism involves crossing the blood-brain barrier and subsequently hydrolyzing into glutamine, a critical precursor for the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3] This activity positions this compound as a promising neuroprotective candidate. In vitro assays are fundamental for elucidating its efficacy by evaluating its ability to mitigate cellular damage, particularly from oxidative stress, excitotoxicity, and apoptosis.

These application notes provide a framework and detailed protocols for assessing the neuroprotective effects of this compound in established cell culture models. The outlined assays focus on key molecular pathways and cellular events that are central to its proposed therapeutic action.

Key Mechanisms and In Vitro Models

This compound's neuroprotective properties can be attributed to several mechanisms that can be effectively modeled and tested in vitro:

-

Anti-Apoptotic Activity: this compound has been shown to activate the Akt/Bcl-2 anti-apoptotic pathway and inhibit pro-apoptotic factors like TRAF1.[4][5][6] This reduces programmed cell death in neurons subjected to ischemic conditions.

-

Antioxidant Effects: The compound enhances endogenous antioxidant systems, including glutathione (GSH) and thioredoxin (Trx), and activates the Nrf2 pathway, thereby reducing levels of reactive oxygen species (ROS) and oxidative damage.[4]

-

Mitochondrial Protection: this compound helps maintain mitochondrial membrane potential (MMP), a critical factor for cellular energy production and survival, especially under cellular stress.[4]

Relevant Cell Models:

-

PC12 Cells: A rat adrenal pheochromocytoma cell line, widely used for studying neuroprotection against oxidative stress (e.g., H₂O₂-induced) and hypoxia/reoxygenation injury.[4][5]

-

HT22 Cells: An immortalized mouse hippocampal cell line that is particularly sensitive to glutamate-induced oxidative stress, making it an excellent model for excitotoxicity studies.[7]

-

SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, suitable for studying apoptosis and mitochondrial function in response to neurotoxic insults.[8]

-

Primary Neuronal Cultures: Cultures derived from embryonic rodent brain tissue (e.g., cortical or hippocampal neurons) provide a more physiologically relevant system but require more complex preparation.[5][6]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the protocols described below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate as a potential “survival factor” in an in vitro model of neuronal hypoxia/reoxygenation injury: leading role of the Na+/Ca2+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Aceglutamide's Effects on Stroke in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceglutamide, a derivative of the amino acid glutamine, has shown neuroprotective potential in preclinical studies of ischemic stroke. These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic effects of this compound, focusing on the widely used middle cerebral artery occlusion (MCAO) model in rats. The protocols outlined below detail the experimental procedures for inducing stroke, administering this compound, and assessing its efficacy through behavioral and molecular analyses. The primary mechanism of action highlighted is the modulation of apoptotic pathways through the inhibition of TRAF1 and activation of the Akt/Bcl-2 signaling cascade.[1][2]

Animal Models and Experimental Design

The most common animal model for studying the neuroprotective effects of this compound in focal cerebral ischemia is the transient middle cerebral artery occlusion (MCAO) model in Sprague-Dawley rats.[1][2] This model effectively mimics the pathophysiology of ischemic stroke in humans.

Experimental Groups:

-

Sham Group: Rats undergo the surgical procedure without the actual occlusion of the middle cerebral artery. This group serves as a control for the surgical stress.

-

MCAO (Vehicle) Group: Rats are subjected to MCAO and receive a vehicle solution (e.g., saline) instead of this compound. This group represents the untreated stroke condition.

-

This compound-treated Group: Rats undergo MCAO and are treated with this compound. This is the experimental group to assess the drug's efficacy.

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in stroke models.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Scores

| Group | Treatment | Infarct Volume (% of hemisphere) | Neurological Deficit Score (e.g., mNSS) |

| Sham | Vehicle | No significant infarct | 0-1 |

| MCAO | Vehicle | Significant infarct development | Severe deficit (e.g., 10-12) |

| MCAO | This compound | Significant reduction compared to vehicle | Significant improvement (e.g., 5-7) |

Note: Specific numerical data with statistical variance is not consistently reported in publicly available literature. The table reflects the qualitative findings of significant changes.

Table 2: Effect of this compound on Motor Function (Rotating Pole Test)

| Group | Treatment | Time to Traverse (seconds) | Number of Foot Slips |

| Sham | Vehicle | Baseline performance | Minimal |

| MCAO | Vehicle | Significantly increased time | Significantly increased slips |

| MCAO | This compound | Significantly reduced time compared to vehicle | Significantly reduced slips compared to vehicle |

Note: This table represents the expected trends. Actual values would be dependent on specific experimental conditions.

Table 3: Molecular Markers of Apoptosis (Western Blot Analysis)

| Group | Treatment | TRAF1 Expression (relative to control) | p-Akt/Akt Ratio | Bcl-2/Bax Ratio |

| Sham | Vehicle | Baseline | Baseline | Baseline |

| MCAO | Vehicle | Significantly upregulated | Significantly downregulated | Significantly downregulated |

| MCAO | This compound | Significantly downregulated compared to vehicle | Significantly upregulated compared to vehicle | Significantly upregulated compared to vehicle |

Note: Data represents the relative changes in protein expression as would be quantified from Western blot analysis.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, pentobarbital sodium)

-

Heating pad and rectal probe for temperature monitoring

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Vessel clips

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

-

After 2 hours of occlusion, withdraw the suture to allow for reperfusion.[1][2]

-

Close the incision and allow the animal to recover.

This compound Administration

Materials:

-

This compound solution

-

Vehicle solution (e.g., sterile saline)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Twenty-four hours after MCAO-induced reperfusion, begin treatment.

-

Administer this compound or vehicle via intraperitoneal injection.

-

Continue daily injections for the duration of the study (e.g., 14 days).[1]

Behavioral Assessment: Rotating Pole Test

This test assesses motor coordination and balance.

Materials:

-

Rotating pole apparatus (a wooden or metal pole suspended between two platforms, with a motor to control rotation)

Procedure:

-

Acclimatize the rats to the apparatus for several days before surgery.

-

On the day of testing, place the rat on one platform and encourage it to traverse the pole to the other side.

-

Record the time taken to cross and the number of foot slips.

-

Repeat the test with the pole rotating at a constant speed (e.g., 5 rpm).

-

Perform testing at regular intervals post-MCAO (e.g., days 1, 3, 7, 14).

Western Blot Analysis of Apoptotic Markers

This protocol is for the detection of TRAF1, p-Akt, Akt, Bcl-2, and Bax in brain tissue.

Materials:

-

Rat brain tissue (ischemic hemisphere)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TRAF1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

At the end of the treatment period, euthanize the rats and harvest the brains.

-

Dissect the ischemic hemisphere and homogenize the tissue in lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental workflow for studying this compound in a rat MCAO model.

Proposed mechanism of this compound's neuroprotective effects.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Aceglutamide in Brain Tissue

Audience: This document is intended for researchers, scientists, and drug development professionals involved in neuropharmacology, pharmacokinetics, and bioanalysis.

Abstract: This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of aceglutamide in brain tissue. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using an electrospray ionization (ESI) source operating in positive ion mode with Multiple Reaction Monitoring (MRM). This method provides the necessary performance for pharmacokinetic studies and therapeutic drug monitoring in a complex biological matrix.

Introduction

This compound (N-acetyl-L-glutamine) is a derivative of the amino acid glutamine and is investigated for its potential neuroprotective and cognitive-enhancing effects.[1] To understand its efficacy and mechanism of action, it is crucial to accurately measure its concentration in the central nervous system.[2] Quantifying this compound levels in brain tissue allows researchers to correlate drug exposure with pharmacological response, assess blood-brain barrier penetration, and build comprehensive pharmacokinetic profiles.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its high sensitivity, specificity, and reproducibility, which are essential when dealing with the complex composition of brain tissue.[2][4] This protocol provides a validated method to prepare brain tissue homogenates and quantify this compound with high confidence.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade or Type I)

-

Ammonium Acetate (≥99% purity)

-

Formic Acid (LC-MS Grade)

-

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with ESI source

-

Tissue homogenizer (e.g., bead beater or rotor-stator)

-

Microcentrifuge (refrigerated)

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

1.5 mL or 2.0 mL polypropylene microcentrifuge tubes

-

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or colder.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

-

Calibration Curve (CC) Standards:

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank brain homogenate at a minimum of three concentration levels: Low (e.g., 3x LLOQ), Medium, and High. These are prepared from a separate weighing of the this compound standard.

-

Brain Tissue Sample Preparation

The following workflow outlines the process from tissue collection to the final extract for injection.

Caption: Workflow for this compound Extraction from Brain Tissue.

Protocol Steps:

-

Accurately weigh approximately 50-100 mg of frozen brain tissue into a 2 mL homogenization tube.

-

Add a volume of ice-cold methanol containing the IS working solution (e.g., 100 ng/mL) to achieve a 1:10 tissue-to-solvent ratio (w/v). For 100 mg of tissue, add 1 mL of the IS solution.[4]

-

Homogenize the sample until no visible tissue clumps remain.

-

To precipitate proteins, vortex the homogenate vigorously and then centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be injected directly or diluted further with the initial mobile phase if the concentrations are expected to be high.

-

Store the prepared samples at 4°C in the autosampler pending analysis.

LC-MS/MS Conditions

The following conditions are based on established methods for this compound and similar compounds.[5][6]

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| LC System | Shimadzu or equivalent[5][6] |

| Column | Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm[5][6] |

| Mobile Phase A | Water with 5 mM Ammonium Acetate (adjusted to pH 4) |

| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |

| Gradient | Isocratic: 30% B[5][6] |

| Flow Rate | 0.3 mL/min[5][6] |

| Column Temperature | 40°C[5][6] |

| Injection Volume | 10 µL[5][6] |

| Run Time | ~2.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| MS System | AB SCIEX QTRAP 4500 or equivalent[5][6] |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[5][6] |

| Source Temperature | 500°C[5][6] |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi[5][6] |

| Heater Gas (GS2) | 50 psi[5][6] |

The logical principle of MRM ensures high selectivity by monitoring a specific fragmentation pathway for the analyte and its internal standard.

Caption: Logical Flow of Multiple Reaction Monitoring (MRM).

Data Presentation and Method Performance

The method should be validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. The tables below summarize expected performance characteristics.

Table 3: MRM Transitions and Optimized MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| This compound | 189.1 | 130.0 | 60 V | 25 V |

| Internal Standard | 191.0 | 130.1 | 60 V | 25 V |

Note: Voltages are instrument-dependent and require optimization.

Table 4: Calibration Curve and LLOQ

| Parameter | Result |

|---|---|

| Calibration Range | 1.0 - 10,000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.995 |

| LLOQ | 1.0 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ | < 20% |

Table 5: Intra-day and Inter-day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 3.0 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Medium | 500 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| High | 8000 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

Table 6: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low | 3.0 | > 85 | 90 - 110 |

| High | 8000 | > 85 | 90 - 110 |

Matrix Effect is evaluated by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a neat solution. A value of 100% indicates no effect.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in brain tissue. The simple protein precipitation extraction, coupled with a rapid and selective chromatographic analysis, makes this method suitable for high-throughput applications in preclinical and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, overcoming potential variability from sample preparation and matrix effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 7. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Cell Culture Protocols for Aceglutamide Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aceglutamide, also known as N-Acetyl-L-glutamine, is a stable, acetylated derivative of the amino acid L-glutamine.[1][2][3] It functions as a prodrug to glutamine, offering improved stability in liquid media and enhanced bioavailability.[2] In cell culture, particularly in neuroscience research, this compound is utilized for its neuroprotective properties.[4][5][6] It has been shown to protect neuronal cells from various insults, including oxidative stress and ischemia-reperfusion injury, by modulating key signaling pathways involved in cell survival and apoptosis.[4][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its neuroprotective effects.

Mechanism of Action & Signaling Pathways

This compound exerts its neuroprotective effects through a multi-faceted mechanism. As a glutamine precursor, it supports the synthesis of crucial neurotransmitters like glutamate and GABA and plays a role in cellular energy metabolism.[1][5] Furthermore, it actively modulates specific anti-apoptotic and antioxidant signaling pathways. Key reported mechanisms include the inhibition of Apoptosis signal-regulating kinase 1 (ASK1) and Tumor necrosis factor receptor-associated factor 1 (TRAF1), and the activation of the Akt/Bcl-2 anti-apoptotic pathway.[4][6][7] This activation leads to an improved ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately suppressing apoptosis and promoting cell survival.[6] this compound also enhances endogenous antioxidant systems, including those involving glutathione (GSH), thioredoxin (Trx), and Nrf2.[4]

Caption: this compound signaling pathway promoting neuroprotection.

Application Notes & Best Practices

-

Stable Glutamine Source: Standard L-glutamine is unstable in liquid cell culture media, degrading into ammonia and pyroglutamate, which can be toxic to cells.[8][9][10] this compound provides a more stable source of glutamine, minimizing toxic by-product accumulation and ensuring more consistent experimental conditions, especially in long-term cultures.[2][11]

-

Cell Line Selection: this compound has been effectively studied in neuronal cell models. The PC12 cell line, a rat pheochromocytoma line, is a common choice as it differentiates into neuron-like cells.[4][6] Primary cultured mesencephalic neurons have also been used to validate findings.[6]

-

Solvent and Stock Solution: this compound is soluble in DMSO and water.[3] For cell culture use, a concentrated stock solution (e.g., 10-50 mM) is typically prepared in sterile DMSO or a balanced salt solution. It is recommended to prepare fresh working solutions for each experiment and to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

-

Experimental Controls: Always include a vehicle control (the solvent used for the this compound stock, e.g., DMSO) at the same final concentration used in the treatment groups to account for any effects of the solvent on cell viability or function.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol details a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.

1. Materials and Reagents

-

PC12 cells (rat pheochromocytoma cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound powder

-

DMSO (cell culture grade)

-

Hydrogen Peroxide (H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8) or similar viability assay kit

-

96-well cell culture plates

2. Reagent Preparation

-

Complete Growth Medium: DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin.

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a molecular weight of 188.18 g/mol , dissolve 1.88 mg in 1 mL of DMSO. Aliquot and store at -20°C.

-